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Compound of Interest

Compound Name: 2-(Acetyloxy)-5-chlorobenzoic acid

Cat. No.: B161008 Get Quote

An In-depth Technical Guide to 2-(Acetyloxy)-5-
chlorobenzoic Acid
Abstract
This technical guide provides a comprehensive analysis of 2-(Acetyloxy)-5-chlorobenzoic
acid, a halogenated aspirin analog with significant potential in medicinal chemistry and

pharmaceutical development. This document elucidates the core physicochemical properties,

detailed synthetic and analytical methodologies, and the pharmacological context of this

compound. Designed for researchers, scientists, and drug development professionals, this

guide integrates established scientific principles with practical, field-proven insights to facilitate

further research and application.

Introduction and Chemical Identity
2-(Acetyloxy)-5-chlorobenzoic acid, also known as 5-chloroaspirin, is a derivative of salicylic

acid, featuring a chlorine atom at the C5 position of the benzene ring and an acetyl group on

the phenolic hydroxyl.[1] This substitution pattern significantly modifies the electronic and

lipophilic properties of the parent aspirin molecule, making it a subject of interest for the

development of novel therapeutic agents. Its role as a synthetic intermediate for more complex

molecules, including non-steroidal anti-inflammatory drugs (NSAIDs), is well-established.[2]

The presence of the acetyloxy group suggests its potential as a prodrug, which may undergo in

vivo hydrolysis to release the active metabolite, 5-chlorosalicylic acid.[1][3] This guide will delve
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into the essential technical details required for the effective study and utilization of this

compound.

Table 1: Chemical Identifiers and Core Properties

Property Value Source(s)

IUPAC Name
2-(Acetyloxy)-5-chlorobenzoic

acid
[1][3]

Synonyms
5-Chloroaspirin, 2-Acetoxy-5-

chlorobenzoic acid
[4]

CAS Number 1734-62-9 [1][3]

Molecular Formula C₉H₇ClO₄ [1][3]

Molecular Weight 214.60 g/mol [5]

Appearance
Colorless or white crystalline

solid
[4]

InChI Key
CNWHHQWYXIPHGY-

UHFFFAOYSA-N
[1]

Physicochemical Characteristics
The physicochemical properties of 2-(Acetyloxy)-5-chlorobenzoic acid are critical for

understanding its behavior in both chemical and biological systems. The introduction of a

chlorine atom, an electron-withdrawing group, influences the acidity of the carboxylic acid and

increases the molecule's lipophilicity, which can impact its absorption and membrane

permeability.[1]

Table 2: Physicochemical Data
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Property Value Remarks Source(s)

Melting Point 148 °C Experimental [4]

Boiling Point 348.7 ± 32.0 °C Predicted [4]

Density 1.416 ± 0.06 g/cm³ Predicted [4]

pKa 3.11 ± 0.10 Predicted [4]

Solubility
Low in water; Soluble

in DMSO and acetone
Experimental [4]

Synthesis and Purification
The primary route for the synthesis of 2-(Acetyloxy)-5-chlorobenzoic acid is the acetylation

of 5-chlorosalicylic acid.[1][3] This electrophilic substitution reaction targets the phenolic

hydroxyl group. The precursor, 5-chlorosalicylic acid, can be synthesized by the chlorination of

salicylic acid.[6]

Synthesis of 2-(Acetyloxy)-5-chlorobenzoic acid: An
Experimental Protocol
This protocol describes the acetylation of 5-chlorosalicylic acid using acetic anhydride with an

acid catalyst. The causality behind using an acid catalyst, such as sulfuric acid, is to protonate

the carbonyl oxygen of acetic anhydride, thereby increasing its electrophilicity and accelerating

the attack by the phenolic hydroxyl group of 5-chlorosalicylic acid.

Materials:

5-Chlorosalicylic acid

Acetic anhydride

Concentrated sulfuric acid (catalyst)

Toluene

Ice-cold water
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Round-bottom flask

Reflux condenser

Magnetic stirrer with heating

Büchner funnel and filter flask

Procedure:

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add 5-

chlorosalicylic acid (1 equivalent).

Solvent Addition: Add a suitable solvent like toluene to suspend the starting material.

Reagent Addition: Add acetic anhydride (1.5 equivalents) to the flask.

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3

drops) to the stirring mixture.

Reaction: Heat the mixture to a gentle reflux (approximately 80-90 °C) and maintain for 2-3

hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

Quenching: After the reaction is complete, cool the flask to room temperature. Slowly and

carefully add ice-cold water to the reaction mixture to quench the excess acetic anhydride.

This is an exothermic reaction and should be performed in a fume hood with caution.

Crystallization: The product will precipitate out of the solution upon the addition of water and

cooling in an ice bath.

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

Washing: Wash the collected crystals with a small amount of ice-cold water to remove any

water-soluble impurities.

Drying: Dry the purified product in a desiccator or a vacuum oven at a low temperature.

Purification by Recrystallization
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Recrystallization is a critical step to obtain high-purity 2-(Acetyloxy)-5-chlorobenzoic acid.

The choice of solvent is paramount; an ideal solvent will dissolve the compound sparingly at

room temperature but readily at elevated temperatures. A mixed solvent system, such as

ethanol-water, is often effective.

Procedure:

Solvent Selection: Dissolve the crude product in a minimal amount of hot ethanol.

Induce Crystallization: Slowly add hot water dropwise until the solution becomes slightly

turbid, indicating the saturation point has been reached.

Cooling: Allow the solution to cool slowly to room temperature. Slow cooling promotes the

formation of large, pure crystals.

Further Cooling: Place the flask in an ice bath to maximize the yield of the recrystallized

product.

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small

amount of cold ethanol-water mixture, and dry thoroughly.

Synthesis Purification

5-Chlorosalicylic Acid + 
 Acetic Anhydride

Reaction Mixture
(Toluene, H₂SO₄ catalyst) Reflux (80-90°C, 2-3h) Quenching

(Ice-cold water)
Crude Product
(Precipitate)

Dissolve in
Hot Ethanol

Transfer Crude Product Add Hot Water
(Induce Crystallization) Slow Cooling Vacuum Filtration Pure 2-(Acetyloxy)-5-

chlorobenzoic acid

Click to download full resolution via product page

Caption: Workflow for the synthesis and purification of 2-(Acetyloxy)-5-chlorobenzoic acid.

Analytical Characterization
A comprehensive analytical characterization is essential to confirm the identity and purity of the

synthesized 2-(Acetyloxy)-5-chlorobenzoic acid. This involves a combination of

spectroscopic techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic

protons, the methyl protons of the acetyl group, and the acidic proton of the carboxylic acid.

The aromatic protons will appear as a complex multiplet due to splitting from adjacent

protons. The methyl protons will be a sharp singlet, and the carboxylic acid proton will be a

broad singlet at a downfield chemical shift.

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbons

of the carboxylic acid and the ester, the aromatic carbons, and the methyl carbon of the

acetyl group. The carbon attached to the chlorine atom will be shifted downfield.

Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present.

Key expected peaks include: a broad O-H stretch for the carboxylic acid, a sharp C=O stretch

for the carboxylic acid, another C=O stretch for the ester, and C-O stretching bands. Aromatic

C-H and C=C stretching vibrations will also be present.

Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will

show the molecular ion peak (M+) and characteristic fragmentation patterns, including the loss

of the acetyl group and the carboxylic acid group.
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Caption: Analytical workflow for the characterization of 2-(Acetyloxy)-5-chlorobenzoic acid.

Pharmacological Context and Biological Activity
2-(Acetyloxy)-5-chlorobenzoic acid is structurally analogous to aspirin and is expected to

exhibit similar pharmacological properties, primarily acting as a prodrug for 5-chlorosalicylic

acid.[1] The in vivo hydrolysis of the acetyl group by esterases is a key activation step.[1][6]

Potential Mechanism of Action
The active metabolite, 5-chlorosalicylic acid, is likely responsible for the majority of the

therapeutic effects. Salicylates are known to exert their anti-inflammatory effects through the

inhibition of cyclooxygenase (COX) enzymes, which are involved in prostaglandin synthesis.

The chlorine substitution may alter the potency and selectivity of this inhibition.

Reported Biological Activities of 5-Chlorosalicylic Acid
Research on 5-chlorosalicylic acid and its derivatives has indicated a range of biological

activities:
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Antibacterial and Antifungal Activity: Studies have shown that 5-chlorosalicylic acid

possesses antimicrobial properties.[7]

Enzyme Inhibition: It has been identified as an in vitro inhibitor of human cytosolic carbonic

anhydrase isozymes I and II.[8]

Anticancer and Apoptotic Potential: Some sources suggest that 2-(Acetyloxy)-5-
chlorobenzoic acid itself is being investigated as a potent apoptotic agent for potential

cancer treatment.[9]

Pharmacokinetic Considerations
Drawing parallels with aspirin, 2-(Acetyloxy)-5-chlorobenzoic acid is expected to be rapidly

absorbed and metabolized.[2][6][10][11] The increased lipophilicity due to the chlorine atom

could enhance its absorption across biological membranes compared to aspirin.[1] The

metabolic fate will likely involve rapid hydrolysis to 5-chlorosalicylic acid, followed by further

metabolism and renal excretion.[11]

2-(Acetyloxy)-5-chlorobenzoic Acid
(Administered)

In vivo Hydrolysis
(Esterases)

5-Chlorosalicylic Acid
(Active Form)

Biological Targets
(e.g., COX enzymes)

Further Metabolism

Pharmacological Effects
(Anti-inflammatory, etc.)

Renal Excretion

Click to download full resolution via product page

Caption: Proposed pharmacological pathway of 2-(Acetyloxy)-5-chlorobenzoic acid.

Safety and Handling
2-(Acetyloxy)-5-chlorobenzoic acid is classified as harmful if swallowed and can cause skin

and eye irritation.[12] Appropriate personal protective equipment (PPE), including gloves,

safety glasses, and a lab coat, should be worn when handling this compound. All work should

be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety

Data Sheet (SDS).
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Conclusion
2-(Acetyloxy)-5-chlorobenzoic acid is a multifaceted compound with significant relevance to

the fields of organic synthesis and medicinal chemistry. Its straightforward synthesis, combined

with the interesting pharmacological profile of its active metabolite, 5-chlorosalicylic acid,

makes it a valuable tool for researchers. This technical guide has provided a comprehensive

overview of its properties, synthesis, analysis, and biological context to support and inspire

future investigations into its potential applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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